Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate
Description
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
ethyl 2-[2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-11(16)6-10-8-14-12(18-10)15-9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3,(H,14,15) |
InChI Key |
NFGOGRWVWYTRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
[2+3]-Cyclocondensation of Pyridin-3-yl Thiourea and α-Haloesters
The most direct route involves reacting pyridin-3-yl thiourea with ethyl 2-chloroacetate under acidic conditions. This method mirrors the synthesis of 1-[4-methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone reported by, substituting 3-chloropentane-2,4-dione with ethyl 2-chloroacetate.
Procedure :
-
Pyridin-3-yl thiourea synthesis : Pyridin-3-amine reacts with ammonium thiocyanate in hydrochloric acid to form the thiourea derivative.
-
Cyclocondensation : A mixture of pyridin-3-yl thiourea (10 mmol), ethyl 2-chloroacetate (11 mmol), and anhydrous sodium acetate (10 mmol) in glacial acetic acid is refluxed for 5–8 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Characterization Data :
Optimization of Reaction Conditions
Cyclocondensation efficiency depends on the electrophilicity of the α-haloester and the base used. Potassium tert-butylate in ethanol enhances yields compared to sodium acetate, as observed in Claisen-Schmidt condensations. Elevated temperatures (70–110°C) and inert atmospheres minimize side reactions like ester hydrolysis.
Hantzsch Thiazole Synthesis
Classic Hantzsch Approach
The Hantzsch method employs α-haloketones and thioureas in alcoholic solvents. For the target compound, ethyl 2-bromoacetate replaces traditional α-haloketones to introduce the ester group.
Procedure :
-
Reactants : Pyridin-3-yl thiourea (1 eq), ethyl 2-bromoacetate (1.2 eq).
-
Conditions : Reflux in ethanol with potassium carbonate (2 eq) for 12 hours.
-
Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and silica gel chromatography.
Advantages :
Post-Cyclization Functionalization
Amidation and Esterification
Intermediate thiazoles lacking the ethyl acetate group can undergo esterification. For example, 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetic acid (synthesized via cyclocondensation) is treated with ethanol and sulfuric acid to form the ester.
Procedure :
-
Acid synthesis : Hydrolyze the ester group of a precursor using NaOH/H2O.
Yield : ~85–90% after purification.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
-
Column Chromatography : Employ gradient elution with ethyl acetate/hexane (3:7).
-
Recrystallization : Use ethanol/water mixtures for high-purity crystals.
Scalability and Industrial Relevance
Gram-scale syntheses have been demonstrated for analogous compounds, with yields exceeding 70%. Continuous-flow reactors could enhance efficiency by minimizing decomposition during prolonged heating .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester can be hydrolyzed to the carboxylic acid under basic or acidic conditions:
-
Basic Hydrolysis :
-
Acidic Hydrolysis :
Michael Addition
The active methylene group adjacent to the ester participates in Michael reactions :
-
Example : Reaction with 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester.
Claisen-Schmidt Condensation
The ketone (from hydrolyzed ester) undergoes condensation with aldehydes:
-
Example : Reaction with 2-fluorobenzaldehyde.
Reaction Data Table
Key Research Findings
-
Selectivity : Pyridine-thiazole hybrids show 10–100× selectivity for cancer cells over normal cells (e.g., IC50 >50 µM in keratinocytes vs. 0.57 µM in HL-60) .
-
Mechanism : Cytotoxicity correlates with DNA damage and PARP1 inhibition, confirmed via Fluzaparib antagonism assays .
-
Structural Insights : X-ray crystallography confirms planar geometry and s-trans/s-cis conformations in propenone derivatives .
Scientific Research Applications
Synthesis of Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate
The synthesis of this compound typically involves the reaction of pyridine derivatives with thiazole moieties. Various methods have been documented, including one-pot reactions that yield high purity and efficiency. For instance, the use of microwave-assisted synthesis has been reported to expedite the reaction process while maintaining good yields .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole, including this compound, demonstrate potent activity against a range of bacterial strains, including multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.7 μg/mL against these pathogens .
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | <0.5 | |
| Other Thiazole Derivatives | E. coli | 4.73–45.46 |
Anticancer Activity
Research indicates that compounds featuring thiazole and pyridine rings exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, studies on similar thiazole derivatives have shown effectiveness in inhibiting protein kinases involved in cancer progression, suggesting potential applications in cancer therapy .
Antimicrobial Efficacy
A study investigating a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds were evaluated using disc diffusion methods and microdilution assays, confirming their efficacy compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cyclin-dependent kinases (CDKs). This suggests that this compound may serve as a lead compound for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Effects: The pyridin-3-ylamino group in the target compound may enhance binding to biological targets compared to phenyl or benzylamino analogs (e.g., ) due to its hydrogen-bonding capability and aromatic π-system . Halogenated derivatives, such as T21 () and para-chloro-substituted analogs (), exhibit improved bioactivity, likely due to increased lipophilicity and metabolic stability .
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction times (<1 hour) and improves yields compared to traditional reflux methods (6–24 hours) used for the target compound .
Physicochemical Properties
Table 2: Elemental Analysis Comparison
Key Observations :
- The higher nitrogen and sulfur content in the target compound reflects its pyridin-3-ylamino and thiazole moieties, whereas T21’s lower values correlate with its additional chlorine and triazole substituents .
Biological Activity
Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃N₃O₂S
- Molecular Weight : 263.32 g/mol
- CAS Number : 1092959-68-6
- Structure : The compound features a thiazole ring, a pyridine moiety, and an ethyl acetate group, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves the Hantzsch reaction, which combines thiourea derivatives with haloketones in polar solvents. This method is well-documented for producing various thiazole derivatives, including those with diverse substituents that enhance biological activity .
Biological Activity
This compound exhibits several biological activities, including:
-
Anticancer Activity :
- Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, derivatives of thiazole and pyridine have been evaluated against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
- A study reported that the compound exhibited selectivity towards cancer cell lines, with an IC50 of 0.57 µM in HL-60 cells, indicating potential as an anticancer agent .
- Antimicrobial Properties :
-
Mechanisms of Action :
- The mechanisms by which these compounds exert their effects often involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, compounds derived from thiazoles have been shown to inhibit mitotic kinesins, leading to abnormal cell division in cancer cells .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-[2-(pyridin-2-ylamino)-1,3-thiazol] | Similar thiazole and pyridine structure | Anticancer activity |
| 4-Methylthiazole | Thiazole ring with methyl substitution | Antimicrobial properties |
| Benzothiazole derivatives | Benzothiazole core structure | Anti-tubercular activity |
This table illustrates how the specific combination of an ethyl acetate group with the pyridine-thiazole hybrid structure may enhance solubility and bioavailability compared to other thiazole derivatives.
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- In Vitro Studies :
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and reaction conditions for synthesizing Ethyl 2-(2-(pyridin-3-ylamino)thiazol-5-yl)acetate?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions, often using thioamide intermediates. For example, thiazole formation can be achieved by reacting pyridin-3-amine derivatives with ethyl chloroacetate or α-haloketones under reflux in ethanol or acetonitrile. Reaction times vary (1–12 hours), and purification typically involves crystallization from dimethylformamide-ethanol mixtures . Catalytic bases like Cs₂CO₃ may be employed in dry solvents under inert atmospheres (e.g., argon) to improve yields .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer : Key techniques include:
- Mass spectrometry (ESI+) to confirm molecular weight (e.g., observed m/z 331.6 [M+H]⁺) .
- ¹H/¹³C NMR for assigning proton environments (e.g., pyridine and thiazole ring signals at δ 7.5–8.5 ppm) .
- X-ray crystallography to resolve hydrogen-bonding networks and planar fused-ring systems, as seen in related thiazole-acetate derivatives with monoclinic unit cells .
Advanced Research Questions
Q. What strategies can mitigate low yields in the cyclocondensation step during synthesis?
- Methodological Answer : Optimize reaction parameters:
- Use anhydrous solvents (e.g., dry CH₃CN) and inert atmospheres to prevent hydrolysis .
- Adjust stoichiometry (e.g., 1.1 equivalents of α-haloketone) and employ high-purity starting materials.
- Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilicity of thioamide intermediates .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. How can discrepancies between calculated and observed elemental analysis data be resolved?
- Methodological Answer : Discrepancies (e.g., C: 39.93% observed vs. 39.81% calculated) may arise from:
- Incomplete purification : Re-crystallize from alternative solvent systems (e.g., DMF/ethanol vs. ethyl acetate/hexane) .
- Hydrate formation : Perform Karl Fischer titration to assess moisture content .
- Analytical error : Cross-validate using combustion analysis and high-resolution mass spectrometry .
Q. What methodological approaches are recommended for studying structure-activity relationships (SAR) in pharmacological contexts?
- Methodological Answer :
- Synthesize derivatives with varied substituents (e.g., nitrooxyethyl or trifluoromethyl groups) and assess bioactivity .
- Perform molecular docking to predict binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- Use in vitro assays (e.g., IC₅₀ determination against cancer cell lines) paired with pharmacokinetic profiling (logP, metabolic stability) .
Q. How can solvent selection and reaction time be optimized for scalability?
- Methodological Answer :
- Screen solvents (e.g., ethanol vs. 1,4-dioxane) for solubility and compatibility with temperature-sensitive steps .
- Reduce reaction times via microwave-assisted synthesis (e.g., 30 minutes vs. 4 hours under conventional heating) .
- Employ design of experiments (DoE) to identify critical factors (temperature, catalyst loading) affecting yield .
Q. What techniques are effective for identifying and mitigating byproduct formation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
